molecular formula C25H24ClFN2O4 B14076515 YAP-TEAD inhibitor 6

YAP-TEAD inhibitor 6

Cat. No.: B14076515
M. Wt: 470.9 g/mol
InChI Key: DMOHFURXRRTVGP-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

YAP-TEAD inhibitor 6 is a small molecule compound that targets the interaction between Yes-associated protein (YAP) and TEA domain (TEAD) transcription factors. This interaction is a crucial component of the Hippo signaling pathway, which regulates cell growth, proliferation, and apoptosis. Dysregulation of this pathway is often observed in various cancers, making YAP-TEAD inhibitors promising candidates for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of YAP-TEAD inhibitor 6 typically involves a series of organic reactions, including condensation, cyclization, and functional group modifications.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route while ensuring the purity and consistency of the final product. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of advanced purification techniques like chromatography .

Chemical Reactions Analysis

Types of Reactions

YAP-TEAD inhibitor 6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations .

Major Products

The major products formed from these reactions are typically derivatives of the original compound, with modifications that enhance its pharmacological properties. These derivatives are often tested for their efficacy in disrupting the YAP-TEAD interaction and inhibiting cancer cell proliferation .

Mechanism of Action

YAP-TEAD inhibitor 6 exerts its effects by disrupting the interaction between YAP and TEAD transcription factors. This interaction is essential for the transcriptional activity of YAP, which promotes the expression of genes involved in cell proliferation and survival. By inhibiting this interaction, this compound effectively downregulates YAP target gene expression, leading to reduced cancer cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

YAP-TEAD inhibitor 6 is unique in its ability to completely disrupt the YAP-TEAD interaction, resulting in a more profound downregulation of YAP target gene expression compared to other inhibitors. This makes it a highly potent and promising candidate for cancer therapy .

Properties

Molecular Formula

C25H24ClFN2O4

Molecular Weight

470.9 g/mol

IUPAC Name

2-[(2S)-2-(aminomethyl)-5-chloro-2-phenyl-3H-1-benzofuran-4-yl]-3-fluoro-4-(2-methoxyethoxy)benzamide

InChI

InChI=1S/C25H24ClFN2O4/c1-31-11-12-32-20-9-7-16(24(29)30)22(23(20)27)21-17-13-25(14-28,15-5-3-2-4-6-15)33-19(17)10-8-18(21)26/h2-10H,11-14,28H2,1H3,(H2,29,30)/t25-/m1/s1

InChI Key

DMOHFURXRRTVGP-RUZDIDTESA-N

Isomeric SMILES

COCCOC1=C(C(=C(C=C1)C(=O)N)C2=C(C=CC3=C2C[C@@](O3)(CN)C4=CC=CC=C4)Cl)F

Canonical SMILES

COCCOC1=C(C(=C(C=C1)C(=O)N)C2=C(C=CC3=C2CC(O3)(CN)C4=CC=CC=C4)Cl)F

Origin of Product

United States

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